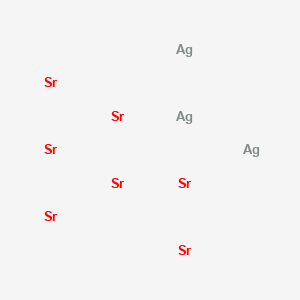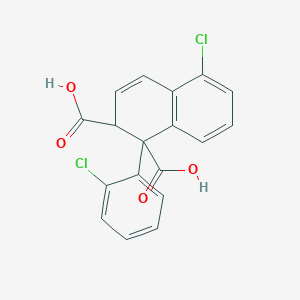![molecular formula C9H10O B14345249 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane CAS No. 92119-15-8](/img/structure/B14345249.png)
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane is an organic compound characterized by a unique structure that includes a cyclopentadiene ring fused with an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane typically involves the reaction of cyclopentadiene derivatives with epoxidizing agents. One common method is the reaction of cyclopentadiene with ethylidene derivatives under controlled conditions to form the desired oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of cyclopentadiene derivatives with hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include various cyclopentadiene derivatives, epoxides, and hydroxylated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or altering cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of 2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane.
Epoxides: Compounds with similar oxirane rings but different substituents.
Fulvenes: Compounds with similar cyclopentadiene structures but different functional groups.
Propiedades
Número CAS |
92119-15-8 |
|---|---|
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2-(1-cyclopenta-2,4-dien-1-ylideneethyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7(9-6-10-9)8-4-2-3-5-8/h2-5,9H,6H2,1H3 |
Clave InChI |
SWEYAELLPKPDAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


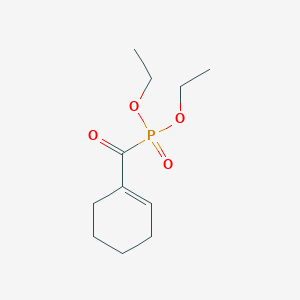
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
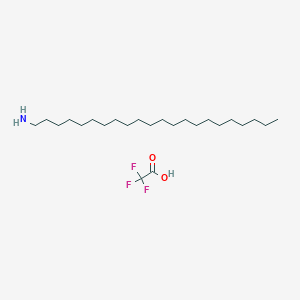
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
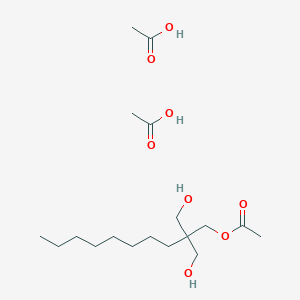

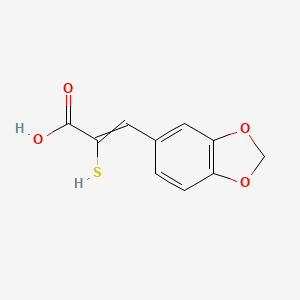
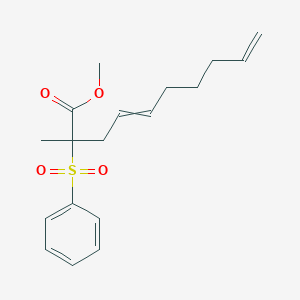
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
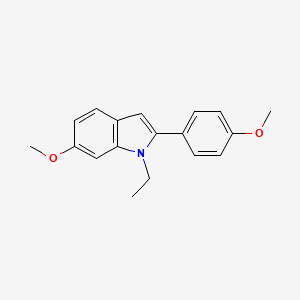

![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
